CID 20835940
Beschreibung
This gap limits a definitive introduction to the compound. Standard characterization methods for such compounds include:
- Structural analysis via GC-MS or LC-ESI-MS to determine molecular weight and fragmentation patterns .

- Physicochemical profiling, such as solubility, logP, and bioavailability scores, which are critical for drug discovery .
- Functional studies, including enzyme inhibition, cytotoxicity, or therapeutic efficacy in disease models .
Without explicit data, further details about CID 20835940 remain speculative.
Eigenschaften
Molekularformel |
Cu3Sb |
|---|---|
Molekulargewicht |
312.40 g/mol |
InChI |
InChI=1S/3Cu.Sb |
InChI-Schlüssel |
BSVOHAWXHKXONS-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Sb] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to achieve the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quaternary ammonium cations, which are significant in drug development .
Wissenschaftliche Forschungsanwendungen
The compound “CID 20835940” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, it is used in various industrial processes for the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
While CID 20835940-specific data are unavailable, the evidence provides frameworks for comparing structurally or functionally analogous compounds. Below is a generalized approach:
Structural Similarity
Compounds are compared using structural descriptors (e.g., functional groups, stereochemistry) and computational tools (e.g., Tanimoto similarity scores). For example:
- Oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) differ by methyl group substitutions, altering their biological activity .

- Boronic acid analogs (e.g., CID 1046861-20-4 vs. CID 20358-06-9) show variations in halogen substituents, impacting reactivity and pharmacokinetics .
| Parameter | This compound (Hypothetical) | Oscillatoxin D (CID 101283546) | (3-Bromo-5-chlorophenyl)boronic acid (CID 1046861-20-4) |
|---|---|---|---|
| Molecular Formula | Not available | C₂₉H₄₀O₇ | C₆H₅BBrClO₂ |
| Molecular Weight | Not available | 516.62 g/mol | 235.27 g/mol |
| Key Functional Groups | Not available | Ether, ketone, methyl | Boronic acid, bromine, chlorine |
| Bioavailability | Not available | Low (high molecular weight) | High (TPSA = 40.46 Ų, logP = 2.15) |
| Therapeutic Use | Not available | Toxin research | Suzuki-Miyaura cross-coupling reagent |
Functional Comparison
- Pharmacological Activity : Probiotics (e.g., Lactobacillus strains) reduce chemotherapy-induced diarrhea (CID) incidence (OR = 0.26) by modulating gut microbiota . In contrast, oscillatoxin derivatives act as toxins, disrupting cellular processes .
- Chemical Reactivity : Boronic acids (CID 1046861-20-4) are pivotal in cross-coupling reactions, whereas CID 20358-06-9 (a thioamide derivative) inhibits CYP1A2 enzymes, highlighting divergent applications in synthetic chemistry vs. drug metabolism .
Physicochemical Properties
- Solubility : CID 1033610-45-5 (logS = -2.99) is less water-soluble than CID 20358-06-9 (logS = -1.48), affecting formulation strategies .
- Synthetic Accessibility : CID 1046861-20-4 has a synthetic accessibility score of 2.07 (easy to synthesize), whereas complex natural products like oscillatoxins require multi-step biosynthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


